molecular formula C9H10ClNO B8282608 1-(4-Chlorophenyl)-1-propanone oxime CAS No. 56962-09-5

1-(4-Chlorophenyl)-1-propanone oxime

Cat. No. B8282608
CAS RN: 56962-09-5
M. Wt: 183.63 g/mol
InChI Key: JOHMPLNVDHNKFD-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

1-(4-Chlorophenyl)propan-1-one (8.4 g, 50 mmol) was combined with hydroxylamine hydrochloride (4.0 g, 58 mmol), pyridine (4.6 g, 58 mmol), and ethanol (75 mL). The mixture was refluxed for 3 h. Solvent was evaporated and the residue diluted with water and extracted into diethyl ether/hexane (1:1). The organic extracts were washed with water, brine, and dried over anhydrous magnesium sulfate. Crystallization from cold hexane gave 5.0 g of 1-(4-chlorophenyl)propan-1-one oxime.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH3:10])=[CH:4][CH:3]=1.Cl.[NH2:13][OH:14].N1C=CC=CC=1>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:13][OH:14])[CH2:9][CH3:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted into diethyl ether/hexane (1:1)
WASH
Type
WASH
Details
The organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Crystallization from cold hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.